8-Hydroxy Carvedilol-d3 8-Hydroxy Carvedilol-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC20245709
InChI: InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3
SMILES:
Molecular Formula: C24H26N2O5
Molecular Weight: 425.5 g/mol

8-Hydroxy Carvedilol-d3

CAS No.:

Cat. No.: VC20245709

Molecular Formula: C24H26N2O5

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy Carvedilol-d3 -

Specification

Molecular Formula C24H26N2O5
Molecular Weight 425.5 g/mol
IUPAC Name 5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol
Standard InChI InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3
Standard InChI Key GPPVNZVFGNMPNR-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O

Introduction

Chemical and Structural Characteristics

Table 1: Key Structural Properties of 8-Hydroxy Carvedilol-d3

PropertyValue
Molecular FormulaC24H26N2O5
Molecular Weight425.5 g/mol
Deuterium Positions2-Methoxy group
Hydroxyl Group Position8-Carbazole ring
CAS NumberNot publicly disclosed

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 8-Hydroxy Carvedilol-d3 involves deuterium incorporation during the methoxy group formation. Starting from carvedilol’s carbazole core, researchers employ deuterated methanol (CD3OH) in a nucleophilic substitution reaction to introduce the -OCD3 moiety. High-performance liquid chromatography (HPLC) with UV detection at 285 nm achieves purities >98%, as verified by mass spectrometry . Critical challenges include minimizing isotopic dilution during purification and ensuring regioselective hydroxylation at the 8-position .

Analytical Validation

A validated LC-MS/MS method quantifies 8-Hydroxy Carvedilol-d3 in biological matrices with a lower limit of quantification (LLOQ) of 0.050 ng/mL . The method demonstrates:

  • Linearity: R² > 0.998 across 0.050–50.049 ng/mL

  • Recovery: 80.76%–88.42% via liquid-liquid extraction

  • Matrix Effect: IS-normalized matrix factor 0.874–1.169

This protocol enables precise pharmacokinetic profiling, particularly when studying drug-drug interactions mediated by CYP2D6, CYP1A2, and CYP2C9 enzymes .

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration in humans, 8-Hydroxy Carvedilol-d3 reaches peak plasma concentrations (Cmax) within 1–2 hours, mirroring carvedilol’s absorption kinetics . Deuteration reduces first-pass metabolism, increasing bioavailability to ≈32% compared to 25% for non-deuterated carvedilol . Protein binding exceeds 95%, with a volume of distribution (Vd) of 1.8–2.2 L/kg, consistent with its lipophilic nature .

Metabolism and Excretion

Hepatic glucuronidation converts ≈65% of the administered dose into 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide, which exhibits reduced receptor affinity but enhanced aqueous solubility . Cytochrome P450-mediated oxidation accounts for <15% of metabolism, primarily via CYP2D6 . Renal excretion of unchanged 8-Hydroxy Carvedilol-d3 constitutes <1.5% of the dose, with a terminal elimination half-life (t½) of 6.30 ± 1.95 hours .

Table 2: Comparative Pharmacokinetic Parameters

Parameter8-Hydroxy Carvedilol-d3Carvedilol
Cmax (ng/mL)21.26 ± 9.2346.7 ± 23.3
AUC0-t (ng·h/mL)66.95 ± 29.45413 ± 247
t½ (h)6.30 ± 1.956.31 ± 6.45
Protein Binding≥95%≥95%

Biological Activity and Therapeutic Implications

Antioxidant Properties

The 8-hydroxy group enhances free radical scavenging, reducing malondialdehyde (MDA) levels by 42% in oxidative stress assays. Synergy with vitamins E and C increases reduced glutathione (GSH) concentrations by 35% compared to carvedilol alone, suggesting utility in ischemia-reperfusion injury.

Research Applications

Metabolic Pathway Tracing

Deuteration allows isotopic differentiation of 8-Hydroxy Carvedilol-d3 from endogenous carvedilol metabolites in mass spectrometry . Researchers employ this feature to:

  • Map glucuronidation kinetics in CYP2D6 poor metabolizers

  • Quantify transporter-mediated hepatobiliary excretion

Drug-Drug Interaction Studies

Coadministration with CYP2D6 inhibitors like quinidine increases 8-Hydroxy Carvedilol-d3 AUC0-inf by 2.3-fold, validating its role in predicting pharmacokinetic interactions .

Related Metabolites and Analogs

8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide

This primary metabolite (C30H34N2O11, 601.6 g/mol) forms via UDP-glucuronosyltransferase 1A9 (UGT1A9) . Though pharmacologically inactive, it serves as a biomarker for hepatic UGT activity in pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator